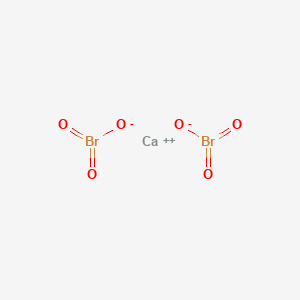
Calcium bromate
Übersicht
Beschreibung
Calcium bromate, with the chemical formula Ca(BrO₃)₂ , is a calcium salt of bromic acid. It is most commonly encountered as the monohydrate form, Ca(BrO₃)₂•H₂O . This compound appears as white monoclinic crystals and is known for its strong oxidizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium bromate can be synthesized through several methods:
Reaction of Calcium Hydroxide with Sodium Bromate: This method involves reacting calcium hydroxide with sodium bromate in an aqueous solution, resulting in the formation of this compound and sodium hydroxide.
Reaction of Calcium Sulfate with Barium Bromate: In this method, calcium sulfate reacts with barium bromate to produce this compound and barium sulfate as a byproduct.
Electrolysis of Calcium Bromide Solution: This method involves the electrolysis of a calcium bromide solution at temperatures between 65–70°C, in the presence of dichromate, using lead dioxide or iron anodes and stainless steel or copper cathodes.
Industrial Production Methods: Industrial production of this compound typically involves the electrolysis method due to its efficiency and scalability. The this compound can be crystallized by cooling the electrolyte, and any unoxidized bromide can be recycled .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can undergo various oxidation reactions. For example, it can oxidize iodide ions to iodine.
Reduction: It can be reduced to calcium bromide and oxygen when heated above 180°C.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium iodide and sulfuric acid. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction Reactions: Heating this compound above 180°C results in its decomposition to calcium bromide and oxygen.
Major Products Formed:
Oxidation Reactions: Iodine is a major product when this compound oxidizes iodide ions.
Reduction Reactions: Calcium bromide and oxygen are the primary products formed during the thermal decomposition of this compound.
Wissenschaftliche Forschungsanwendungen
Calcium bromate has several scientific research applications:
Analytical Chemistry: It serves as an oxidizing agent for the detection and measurement of various substances, including iodine, arsenic, and manganese.
Water Treatment: It is used in the ozonation process for disinfecting drinking water.
Food Industry: In some countries, this compound is used as a bread dough and flour improver or conditioner.
Wirkmechanismus
The mechanism by which calcium bromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substances by accepting electrons from them. This property makes it useful in analytical chemistry for redox titrations and in water treatment for disinfection purposes .
Vergleich Mit ähnlichen Verbindungen
Calcium Bromide (CaBr₂): Unlike calcium bromate, calcium bromide is not an oxidizing agent and is primarily used in the oil and gas industry for drilling fluids.
Calcium Chloride (CaCl₂): This compound is used for de-icing roads and as a desiccant. It does not have the oxidizing properties of this compound.
Calcium Sulfide (CaS): Used in the production of phosphors and as a depilatory agent, calcium sulfide does not share the oxidizing characteristics of this compound.
Uniqueness of this compound: this compound’s strong oxidizing properties and its ability to act as an oxidizing agent in various chemical reactions make it unique compared to other calcium salts. Its applications in analytical chemistry and water treatment further highlight its distinct characteristics .
Eigenschaften
IUPAC Name |
calcium;dibromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPHIUSZODNGU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(BrO3)2, Br2CaO6 | |
| Record name | calcium bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143676 | |
| Record name | Calcium bromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-75-7 | |
| Record name | Calcium bromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM BROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2S78C3RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the crystal structure of Calcium Bromate Monohydrate?
A1: this compound monohydrate (Ca(BrO3)2·H2O) crystallizes in the monoclinic system. Research using proton magnetic resonance spectroscopy revealed that the water molecule within the crystal exists in two orientations. [] Further studies using X-ray diffraction confirmed its monoclinic structure and provided detailed parameters. []
Q2: How does the water molecule within the this compound Monohydrate structure behave?
A2: The water molecule in this compound monohydrate exhibits dynamic behavior. Studies show that it undergoes a 180° flipping motion, as evidenced by protonic spin-lattice relaxation time measurements. The activation energy for this flipping motion has been determined to be 6.7 ± 0.4 kcal/mole. [] Similar dynamic behavior is observed in the deuterated form, Ca(BrO3)2·D2O, where the D2O molecules also display flipping motion at room temperature. []
Q3: What happens when this compound is heated?
A3: Thermal analysis studies reveal that this compound Monohydrate (Ca(BrO3)2·H2O) loses water between 130-150°C. Further heating to 270-300°C leads to its decomposition, yielding Calcium Bromide (CaBr2) as a product. []
Q4: How does irradiation affect the thermal decomposition of this compound?
A4: Irradiating this compound has a significant impact on its thermal decomposition kinetics. Studies show that irradiation shortens the induction period of the decomposition process and increases the overall decomposition rate. [] Although the activation energies for the main decomposition stages remain relatively unchanged, the activation energy for the induction period is significantly reduced upon irradiation. []
Q5: Can you elaborate on the impact of gamma radiation on this compound?
A5: Research indicates that gamma irradiation affects the chemical behavior of this compound. [, ] One study specifically investigated the thermal decomposition of gamma-irradiated this compound, providing insights into the changes induced by radiation. [] Additionally, the effects of gamma radiation on the annealing process of this compound have also been explored. []
Q6: Are there alternative methods for preparing rare earth bromates besides using Barium Bromate?
A6: Yes, research suggests using this compound as a substitute for Barium Bromate in the preparation of rare earth bromates. This method takes advantage of the relatively high solubility of this compound, which was found to be approximately 102.5 grams per 100 ml of saturated solution at 19°C. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



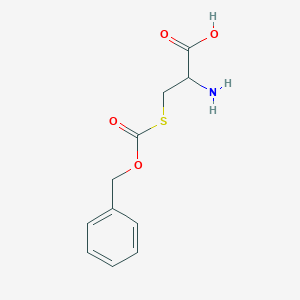
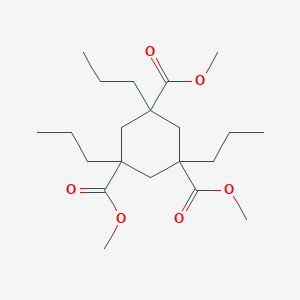

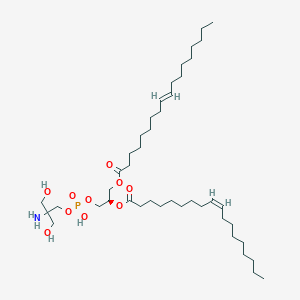
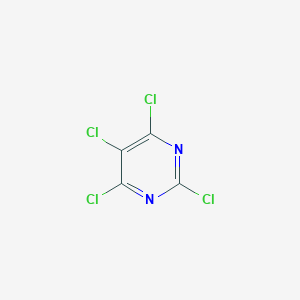

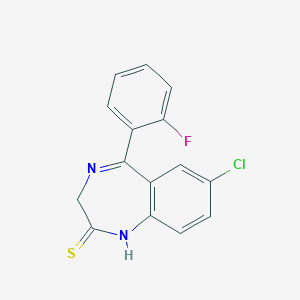
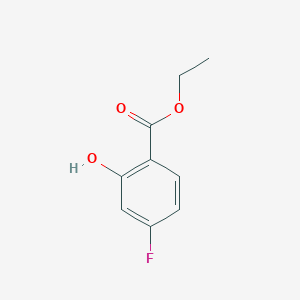
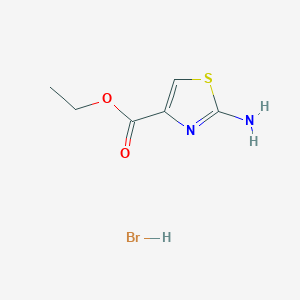
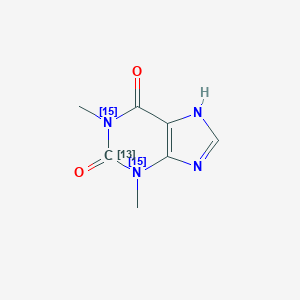

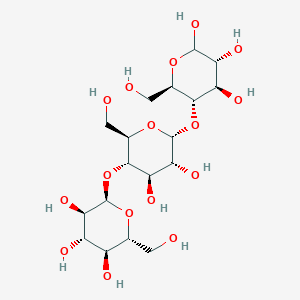
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
